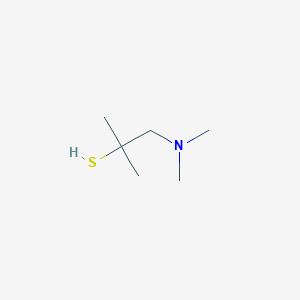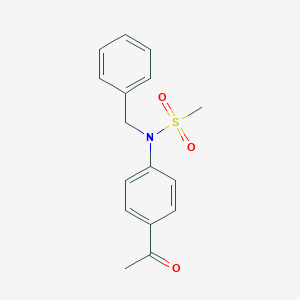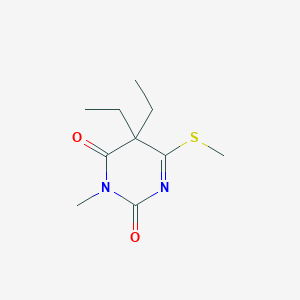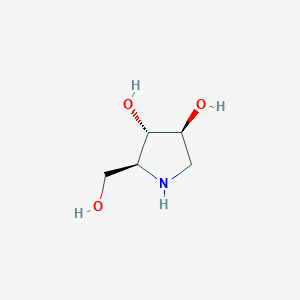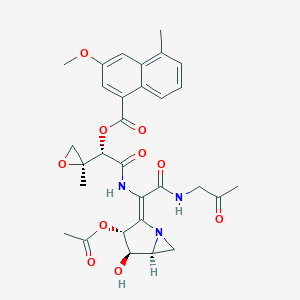
Azinomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azinomycin A is a natural product that was first isolated from the bacterium Streptomyces sahachiroi in 1988. It is a member of the azinomycin family of antibiotics, which are known for their potent anticancer and antitumor activities. Azinomycin A has been the subject of extensive research due to its unique chemical structure and biological activities.
Wissenschaftliche Forschungsanwendungen
Azabicycle Moiety Construction
Azinomycins are known for their potent antitumor properties, attributed to a unique aziridino[1,2-a]pyrrolidine core. The construction of this core is intricate, involving at least 14 enzymatic steps. A significant discovery in this realm is the first reconstitution of N-acetylglutamine semialdehyde formation by enzymes encoded in the azinomycin biosynthetic gene cluster. This process involves the formation of an acyl phosphate, highlighting N-acetyl-glutamyl 5-phosphate and N-acetylglutamine semialdehyde as intermediates in the biosynthesis of the aziridino[1,2-a]pyrrolidine moiety (Nepal et al., 2015).
In Vitro Biosynthesis
Understanding the biosynthesis of azinomycins is crucial for exploring their therapeutic potential. The first demonstration of a protein cell-free system capable of supporting the complete in vitro biosynthesis of azinomycin B has been a breakthrough. This system provides insights into the cofactor dependence and substrate requirements of the pathway, paving the way for probing the biosynthesis of azinomycin (Liu et al., 2006).
Molecular Oxygen Incorporation
The formation and functionalization of the azabicyclo[3.1.0]hexane ring in azinomycin biosynthesis are intricate processes. A pivotal study reports the incorporation of 18O-labeled molecular oxygen in azinomycin biosynthesis, including both oxygens of the diol that ultimately adorn the aziridino[1,2- a]pyrrolidine moiety. This study sheds light on the complexity of azinomycin biosynthesis and highlights two other sites of heavy atom incorporation (Kelly et al., 2019).
Polyketide Ring Expansion
The azinomycins' ability to form interstrand cross-links with DNA makes them potent antitumor agents. An unusual biosynthetic formation of the 5-methyl naphthoate moiety is crucial for DNA association. The study reveals that the polyketide synthase (AziB) catalyzes the formation of this moiety, while the thioesterase (AziG) acts as a chain elongation and cyclization (CEC) domain, essential for the final product formation (Mori et al., 2016).
DNA Glycosylase in Azinomycin B Reduction and Repair
Azinomycin B's interaction with DNA is known for its antitumor activity. A novel DNA glycosylase from S. sahachiroi has been characterized, playing a crucial role in reducing and repairing azinomycin B-induced DNA damage. This protein not only protects DNA through its binding but also repairs DNA damage by removing adducted bases, offering insights into the molecular mechanisms of azinomycin B's biological effects (Wang et al., 2015).
Eigenschaften
CAS-Nummer |
106486-77-5 |
|---|---|
Produktname |
Azinomycin A |
Molekularformel |
C30H33N3O10 |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1 |
InChI-Schlüssel |
PBRHVAKBKPQZAF-CMMHMAGGSA-N |
Isomerische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |
Synonyme |
azinomycin A carzinophilin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



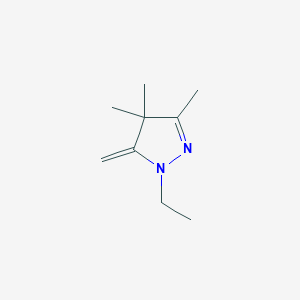

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
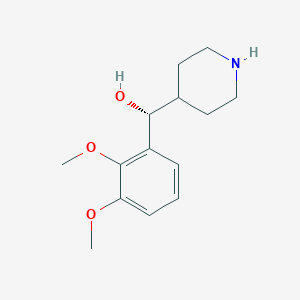
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

